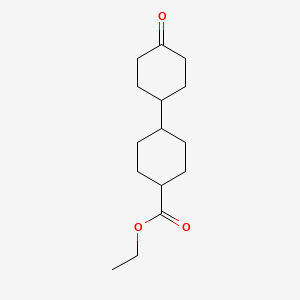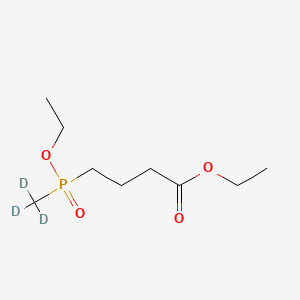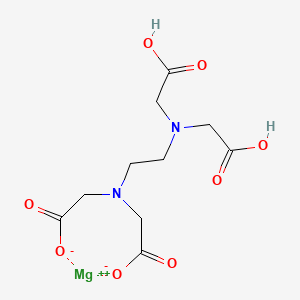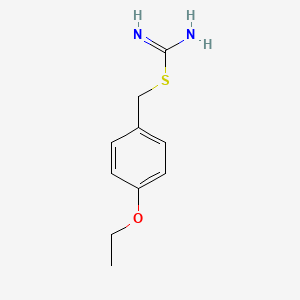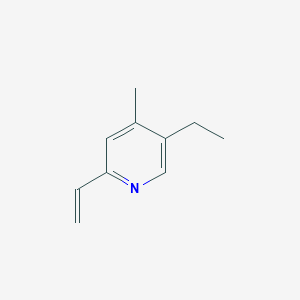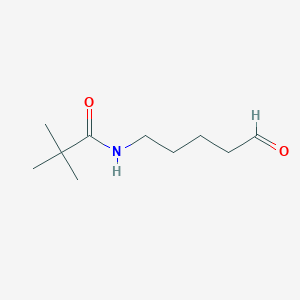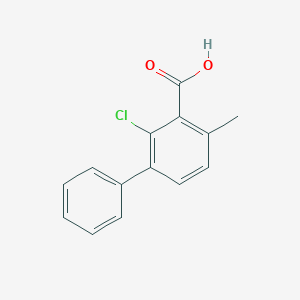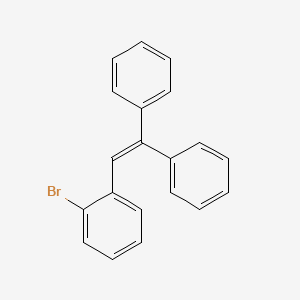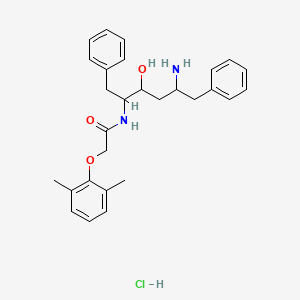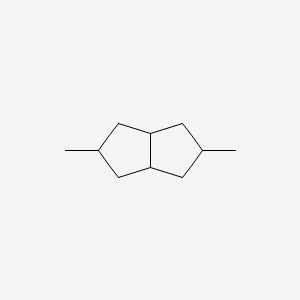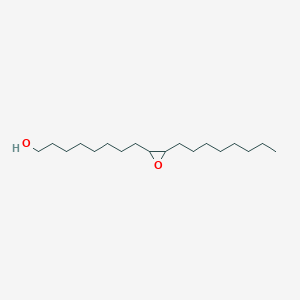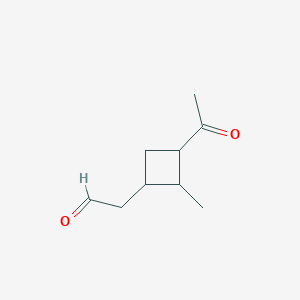
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) is an organic compound with the molecular formula C₉H₁₄O₂. It is characterized by a cyclobutane ring substituted with an acetyl group and a methyl group, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-acetyl-2-methylcyclobutanone with a reducing agent to form the desired aldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The acetyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclobutaneacetaldehyde, 3-acetyl-2-methylcarboxylic acid.
Reduction: Cyclobutaneacetaldehyde, 3-acetyl-2-methylalcohol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
Applications De Recherche Scientifique
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl and methyl groups may also influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutaneacetaldehyde, 3-acetyl-2-ethyl-(9CI): Similar structure but with an ethyl group instead of a methyl group.
Cyclobutaneacetaldehyde, 3-acetyl-2-propyl-(9CI): Similar structure but with a propyl group instead of a methyl group.
Cyclobutaneacetaldehyde, 3-acetyl-2-butyl-(9CI): Similar structure but with a butyl group instead of a methyl group.
Uniqueness
Cyclobutaneacetaldehyde, 3-acetyl-2-methyl-(9CI) is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both an acetyl and a methyl group on the cyclobutane ring provides distinct steric and electronic effects, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(3-acetyl-2-methylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C9H14O2/c1-6-8(3-4-10)5-9(6)7(2)11/h4,6,8-9H,3,5H2,1-2H3 |
Clé InChI |
DTAYBDFOZSHWOS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC1C(=O)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alanine, 3-[(R)-butylsulfinyl]-](/img/structure/B13831583.png)
